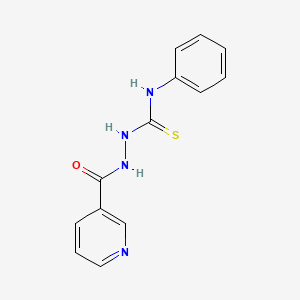

![molecular formula C15H23F3N4O2 B5567658 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound belongs to a class of substances that exhibit significant interest due to their unique chemical structures and potential applications in various fields, excluding drug use and dosage, as well as side effects related information.

Synthesis Analysis

The synthesis of compounds similar to 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one often involves complex chemical reactions. A practical example is the regioselective synthesis involving ethyl 4,4,4-trifluoro-3-oxo-butyrate and various cyclization reactions to yield compounds with trifluoromethyl groups and pyridine derivatives (Yang et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing intricate details like discrete molecule formations, hydrogen bonding, and crystal structures. For instance, Zareef et al. (2008) described a structure with hydrogen bonds forming chains, illustrating the complexity of these molecules' architectures (Zareef et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving these compounds often entail regiospecific and stereoselective synthesis, as seen in the creation of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing their reactive versatility (Rahmati, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

- Regioselective Synthesis : A study by Yang et al. (2013) showcases the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, highlighting a method for incorporating trifluoromethyl groups into complex heterocyclic structures, which could be analogous to the synthesis strategies for the compound (Yang et al., 2013).

- Diverse Heterocycles from a Single Precursor : Honey et al. (2012) discuss the utility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile precursor for synthesizing a range of trifluoromethyl heterocycles, illustrating the compound's potential as a building block for various scientific applications (Honey et al., 2012).

Applications in Materials Science

- Electrosynthesis in Ionic Liquids : Research by Viau et al. (2014) on the electrosynthesis of polypyrrole thin films in different solvents, including those with trifluoromethyl groups, provides insights into the materials science applications of related compounds, potentially informing the use of the mentioned compound in advanced material fabrication (Viau et al., 2014).

Biologically Active Compound Synthesis

- Enzymatic Activity Enhancement : Abd and Awas (2008) explore the synthesis and enzymatic activity of pyrazolopyrimidinyl keto-esters, demonstrating how modifications to the molecular structure can influence biological activity, which may be relevant for the bioactivity studies of the compound (Abd & Awas, 2008).

Advanced Organic Synthesis Techniques

- Phosphine-Catalyzed Annulation : A study by Zhu et al. (2003) on the phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines highlights advanced organic synthesis techniques that could be applicable to the synthesis and functionalization of the compound of interest (Zhu et al., 2003).

properties

IUPAC Name |

5-butyl-4-ethyl-2-[2-oxo-2-[2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F3N4O2/c1-3-5-8-12-19-22(14(24)20(12)4-2)10-13(23)21-9-6-7-11(21)15(16,17)18/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKWYNIQOJOMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCCC2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)